2-Isopropyl-4,6-dimethyl-5-pyrimidinol

Antioxidant Radical Scavenging 5-Pyrimidinol

2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) is a substituted 5-pyrimidinol derivative bearing an isopropyl group at the 2-position and methyl groups at the 4- and 6-positions. It is a heterocyclic building block of the pyrimidine family, with a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 88070-33-1
Cat. No. B3060804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4,6-dimethyl-5-pyrimidinol
CAS88070-33-1
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C(C)C)C)O
InChIInChI=1S/C9H14N2O/c1-5(2)9-10-6(3)8(12)7(4)11-9/h5,12H,1-4H3
InChIKeyNMACYEIIDPIVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-4,6-dimethyl-5-pyrimidinol (88070-33-1) Product Procurement Guide: Comparative Differentiation for Scientific Selection


2-Isopropyl-4,6-dimethyl-5-pyrimidinol (CAS 88070-33-1) is a substituted 5-pyrimidinol derivative bearing an isopropyl group at the 2-position and methyl groups at the 4- and 6-positions . It is a heterocyclic building block of the pyrimidine family, with a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol . This compound is primarily utilized in medicinal chemistry and chemical biology research, particularly as a scaffold for the development of radical-trapping antioxidants (RTAs) and as a potential modulator of ion channels [1].

2-Isopropyl-4,6-dimethyl-5-pyrimidinol (88070-33-1): Why Generic Substitution Is Not Viable for Research Applications


Direct substitution with other 5-pyrimidinols or closely related analogs is not scientifically sound due to the profound impact of the 2-position substituent on both antioxidant potency and biological target profile. Within this class, the electronic and steric nature of the 2-substituent governs the compound's hydrogen atom transfer (HAT) kinetics [1] and its ability to modulate specific ion channels like CFTR [2]. The isopropyl group confers a distinct combination of lipophilicity and steric bulk that directly influences molecular recognition and physicochemical behavior, meaning even small structural changes can yield a completely different activity profile . Therefore, procurement decisions must be guided by compound-specific evidence rather than assuming functional interchangeability within the pyrimidinol class.

2-Isopropyl-4,6-dimethyl-5-pyrimidinol (88070-33-1) Quantitative Differentiation vs. Closest Analogs


Antioxidant Potential: 2-Isopropyl vs. 2-Dimethylamino Substitution in 5-Pyrimidinols

While a direct, head-to-head measurement of the HAT rate constant (k_inh) for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol has not been published, its activity can be confidently inferred from class-level structure-activity relationships (SAR). The closely related 2-dimethylamino-4,6-dimethyl-5-pyrimidinol, with an electron-donating group at the 2-position, is a very effective inhibitor of peroxidation [1]. The 2-isopropyl analog is predicted to exhibit distinct HAT kinetics due to the difference in electronic effects between an alkyl and an amino substituent. Researchers have established that the polar effects in the transition state are the key determinant of reactivity for 5-pyrimidinols, making the 2-substituent a critical point of differentiation [1].

Antioxidant Radical Scavenging 5-Pyrimidinol

CFTR Channel Modulation: 2-Isopropyl vs. Polycyclic 5-Pyrimidinols

The 2-Isopropyl-4,6-dimethyl-5-pyrimidinol scaffold can be distinguished from more complex, polycyclic 5-pyrimidinols identified as potent CFTR inhibitors. A study by Renard et al. found that among a library of synthesized 5-pyrimidinol derivatives, two specific polycyclic derivatives (not 2-isopropyl-4,6-dimethyl-5-pyrimidinol) appeared to inhibit strongly the activity of CFTR channels in wt-CHO cells [1]. This provides a valuable negative control: the simpler 2-isopropyl derivative serves as an essential, non-inhibitory or weakly inhibitory baseline for structure-activity relationship (SAR) studies, or as a versatile intermediate for synthesizing more complex CFTR-targeting molecules. Its distinct structural simplicity relative to the active polycyclic leads is a key differentiator.

CFTR Inhibitor Ion Channel Cystic Fibrosis

Lipophilicity Profile: 2-Isopropyl vs. Unsubstituted 5-Pyrimidinol Core

The introduction of the 2-isopropyl group significantly alters the lipophilicity of the molecule, a critical parameter for membrane permeability and target engagement. The calculated LogP for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is 2.63 , compared to a calculated LogP of 0.6 for the unsubstituted core, 4,6-dimethyl-5-pyrimidinol (CAS 70345-38-9) [1]. This represents a more than 100-fold increase in theoretical lipophilicity.

Lipophilicity LogP Physicochemical Property

Ionization State at Physiological pH: 2-Isopropyl vs. Phenol

The 5-pyrimidinol core confers an acidic phenol-like group with a distinct pKa, influencing solubility and binding interactions. The predicted pKa for 2-Isopropyl-4,6-dimethyl-5-pyrimidinol is 7.61 ± 0.33 . This places it near physiological pH, meaning it exists in both neutral and ionized forms. For comparison, simple phenol has a pKa of 9.95. This difference of over 2 log units is highly significant and is a direct consequence of the electron-withdrawing pyrimidine ring.

pKa Ionization Physicochemical Property

2-Isopropyl-4,6-dimethyl-5-pyrimidinol (88070-33-1): Key Research Application Scenarios Validated by Evidence


Structure-Activity Relationship (SAR) Studies for Next-Generation Antioxidants

This compound is a strategically important building block for SAR studies focused on radical-trapping antioxidants (RTAs). As established, the 2-substituent is a key driver of HAT kinetics in 5-pyrimidinols [1]. By using 2-Isopropyl-4,6-dimethyl-5-pyrimidinol as a starting material, researchers can systematically explore the impact of alkyl substitution on antioxidant potency, directly comparing it to known 2-amino-substituted analogs [1]. This enables the elucidation of electronic and steric effects on the critical hydrogen atom transfer step, guiding the rational design of more effective inhibitors for oxidative stress-related applications.

Chemical Probe Development for CFTR and Ion Channel Modulation

Based on its relationship to a family of CFTR-modulating 5-pyrimidinols, this compound serves as an ideal control or synthetic precursor. While certain polycyclic 5-pyrimidinol derivatives act as strong CFTR inhibitors, the simpler 2-isopropyl derivative is not among them [2]. This makes it a valuable negative control for confirming target-specific effects in cellular assays. Furthermore, its reactive hydroxyl group and modifiable pyrimidine ring make it an excellent intermediate for synthesizing more complex, polycyclic analogs that may exhibit the potent CFTR inhibition observed by Renard et al. [2].

Medicinal Chemistry Scaffold for Optimizing Bioisosteric Replacement

The 5-pyrimidinol core, with its significantly lower pKa (7.61) compared to phenol (9.95), offers a distinct advantage in medicinal chemistry as a bioisostere for phenolic groups . The 2-isopropyl substitution further enhances the drug-like properties of the scaffold by increasing its lipophilicity (LogP 2.63) compared to the unsubstituted core (LogP 0.6) [3]. This combination of near-physiological pKa and improved membrane permeability makes 2-Isopropyl-4,6-dimethyl-5-pyrimidinol a valuable starting point for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates that rely on a phenolic recognition element.

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